molecular formula C8H8FNOS B13598847 2-(2-Fluorophenoxy)ethanethioamide

2-(2-Fluorophenoxy)ethanethioamide

Cat. No.: B13598847
M. Wt: 185.22 g/mol
InChI Key: DVTLULCIKJXZJK-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)ethanethioamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its chemical formula C8H8FNOS and a molecular weight of 185.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)ethanethioamide typically involves the reaction of 2-fluorophenol with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenoxy)ethanethioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenoxy)ethanethioamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C8H8FNOS

Molecular Weight

185.22 g/mol

IUPAC Name

2-(2-fluorophenoxy)ethanethioamide

InChI

InChI=1S/C8H8FNOS/c9-6-3-1-2-4-7(6)11-5-8(10)12/h1-4H,5H2,(H2,10,12)

InChI Key

DVTLULCIKJXZJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=S)N)F

Origin of Product

United States

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